

Application Notes and Protocols: Anti-DCBLD2/ESDN (FA19-1) Antibody Conjugation Options

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential conjugation options for the Anti-DCBLD2/ESDN (FA19-1) monoclonal antibody. The included protocols offer detailed methodologies for various conjugation strategies, enabling its application in a wide range of research and drug development contexts.

Introduction to Anti-DCBLD2/ESDN (FA19-1) Antibody

The Anti-DCBLD2/ESDN (FA19-1) antibody targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-Derived Neuropilin-like protein (ESDN). DCBLD2 is a type I transmembrane protein involved in various cellular processes, including cell growth, migration, and angiogenesis.[1][2][3] Its role in signaling pathways such as PI3K-Akt, Rap1, and Ras makes it a protein of significant interest in cancer research and other diseases.[4][5] The FA19-1 clone is a specific monoclonal antibody that recognizes DCBLD2/ESDN, and its utility can be greatly expanded through conjugation to various labels. While specific performance data for the FA19-1 clone is not publicly available, this document provides general protocols and expected outcomes based on common antibody conjugation techniques.

Available Conjugation Options & Applications

The Anti-DCBLD2/ESDN (FA19-1) antibody, once conjugated, can be utilized in a multitude of immunoassays. The choice of conjugate depends on the desired application.^[6] Commercially available Anti-DCBLD2/ESDN antibodies have been validated for use in ELISA, Flow Cytometry, Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC), and Western Blotting (WB).^{[1][7][8][9]}

Table 1: Summary of Potential Conjugation Options and Their Applications

Conjugate Type	Common Labels	Primary Applications
Fluorophores	FITC, Alexa Fluor® dyes (e.g., 488, 594, 647), Phycoerythrin (PE), Allophycocyanin (APC)	Flow Cytometry, Immunofluorescence (IF), Immunohistochemistry (IHC) ^[6] ^{[10][11]}
Enzymes	Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP)	ELISA, Western Blotting (WB), Immunohistochemistry (IHC) ^[6] ^{[12][13]}
Biotin	Biotin (various forms)	ELISA, Western Blotting (WB), Immunohistochemistry (IHC), Affinity Purification ^{[14][15]}

Quantitative Data (Representative)

The following tables provide representative data that one might expect to generate when characterizing a conjugated antibody. Note: This data is illustrative and would need to be determined empirically for the specific Anti-DCBLD2/ESDN (FA19-1) clone.

Table 2: Representative Degree of Labeling (DOL) for Fluorophore Conjugation

Fluorophore	Molar Ratio (Dye:Antibody)	Representative Degree of Labeling (DOL)
FITC	10:1	3 - 5
Alexa Fluor® 488	15:1	4 - 7
Alexa Fluor® 647	15:1	3 - 6

Table 3: Representative Performance in Key Applications

Application	Conjugate	Recommended Dilution/Concentration
Flow Cytometry	Alexa Fluor® 488	1-5 µg/mL
ELISA (Direct)	HRP	1:1000 - 1:10,000
Immunohistochemistry	Biotin (with Streptavidin-HRP)	1:200 - 1:2000

Experimental Protocols

Protocol 1: Fluorescent Dye Conjugation (Amine Reactive Dyes)

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor® or FITC) to the Anti-DCBLD2/ESDN (FA19-1) antibody.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Anti-DCBLD2/ESDN (FA19-1) antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris)
- Amine-reactive fluorescent dye (e.g., Alexa Fluor® NHS Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

- Purification resin (e.g., Sephadex G-25) or dialysis cassette
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[\[19\]](#)
- Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Adjust the antibody concentration to 1-2 mg/mL with Conjugation Buffer.
 - Slowly add the calculated amount of dissolved dye to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[18\]](#)
 - Collect the fractions containing the labeled antibody (typically the first colored fractions).
- Characterization:
 - Measure the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the dye.
 - Calculate the antibody concentration and the Degree of Labeling (DOL).[\[18\]](#)
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Biotinylation of Antibody

This protocol outlines the biotinylation of the Anti-DCBLD2/ESDN (FA19-1) antibody using an NHS-ester activated biotin.^[14]^[15]

Materials:

- Anti-DCBLD2/ESDN (FA19-1) antibody
- NHS-Biotin
- Anhydrous DMSO
- Biotinylation Buffer: 0.1 M sodium bicarbonate, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- PBS, pH 7.4

Procedure:

- Antibody Preparation: Dialyze the antibody against the Biotinylation Buffer.
- Biotin Preparation: Dissolve NHS-Biotin in DMSO to 10 mg/mL.
- Conjugation Reaction:
 - Add a 20-fold molar excess of dissolved NHS-Biotin to the antibody solution.
 - Incubate for 30-60 minutes at room temperature.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
- Purification: Remove excess biotin by dialysis against PBS.^[15]
- Storage: Store the biotinylated antibody at 4°C.

Protocol 3: Horseradish Peroxidase (HRP) Conjugation

This protocol describes the conjugation of HRP to the antibody using the periodate method, which targets the carbohydrate moieties of HRP.[6]

Materials:

- Anti-DCBLD2/ESDN (FA19-1) antibody
- Horseradish Peroxidase (HRP)
- Sodium periodate (NaIO_4)
- Sodium borohydride (NaBH_4)
- Ethylene glycol
- Carbonate-bicarbonate buffer, pH 9.5
- PBS, pH 7.4

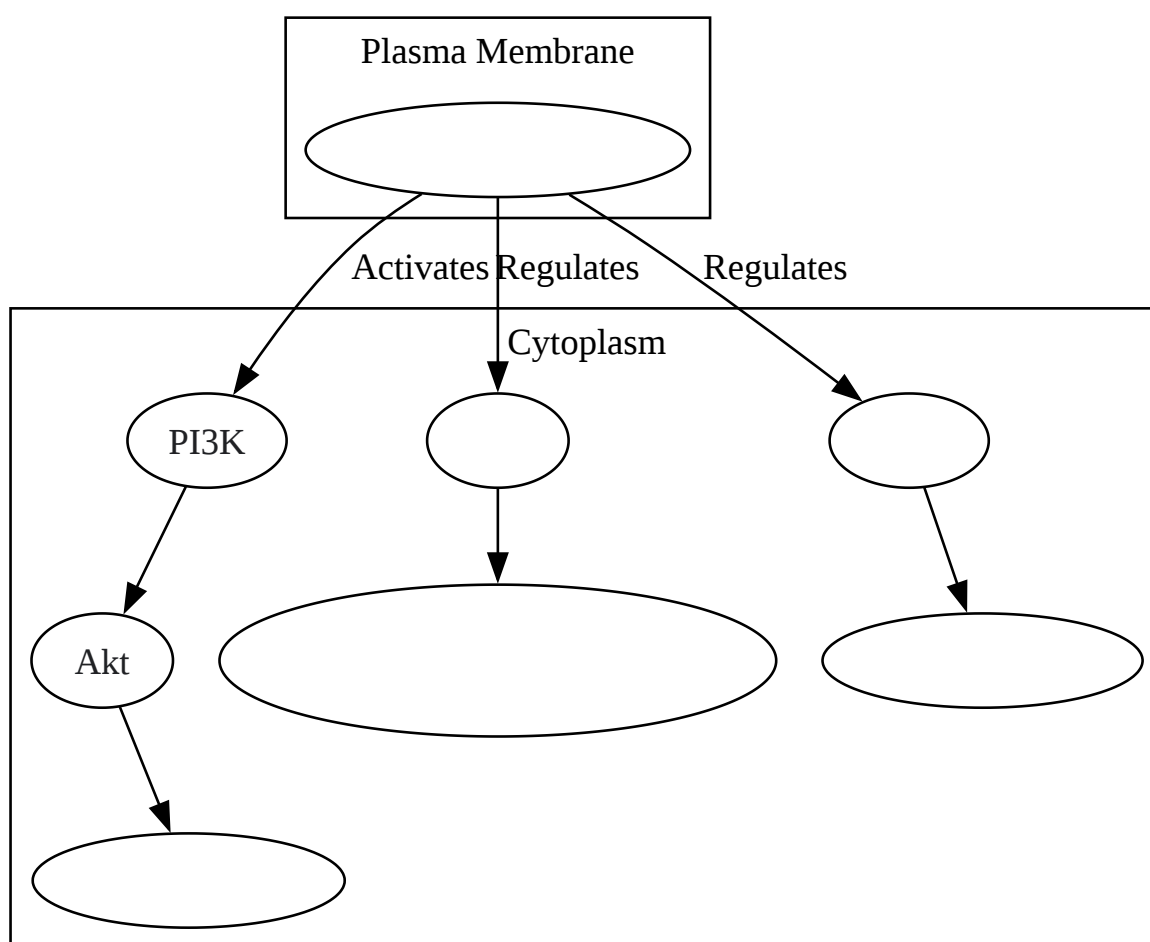
Procedure:

- HRP Activation:
 - Dissolve HRP in distilled water.
 - Add freshly prepared sodium periodate solution and stir for 20 minutes at room temperature. This oxidizes the carbohydrate groups on HRP to create aldehyde groups.
 - Stop the reaction by adding ethylene glycol.
 - Dialyze the activated HRP against carbonate-bicarbonate buffer.
- Conjugation:
 - Mix the activated HRP with the antibody (dialyzed against carbonate-bicarbonate buffer) at a molar ratio of approximately 2:1 (HRP:antibody).
 - Incubate for 2-3 hours at room temperature.

- Reduction: Add sodium borohydride to reduce the Schiff bases formed between the antibody and HRP, creating a stable covalent bond. Incubate for 2 hours at 4°C.
- Purification: Purify the conjugate by dialysis against PBS.
- Storage: Store the HRP-conjugated antibody at 4°C in a stabilizing buffer containing a preservative.

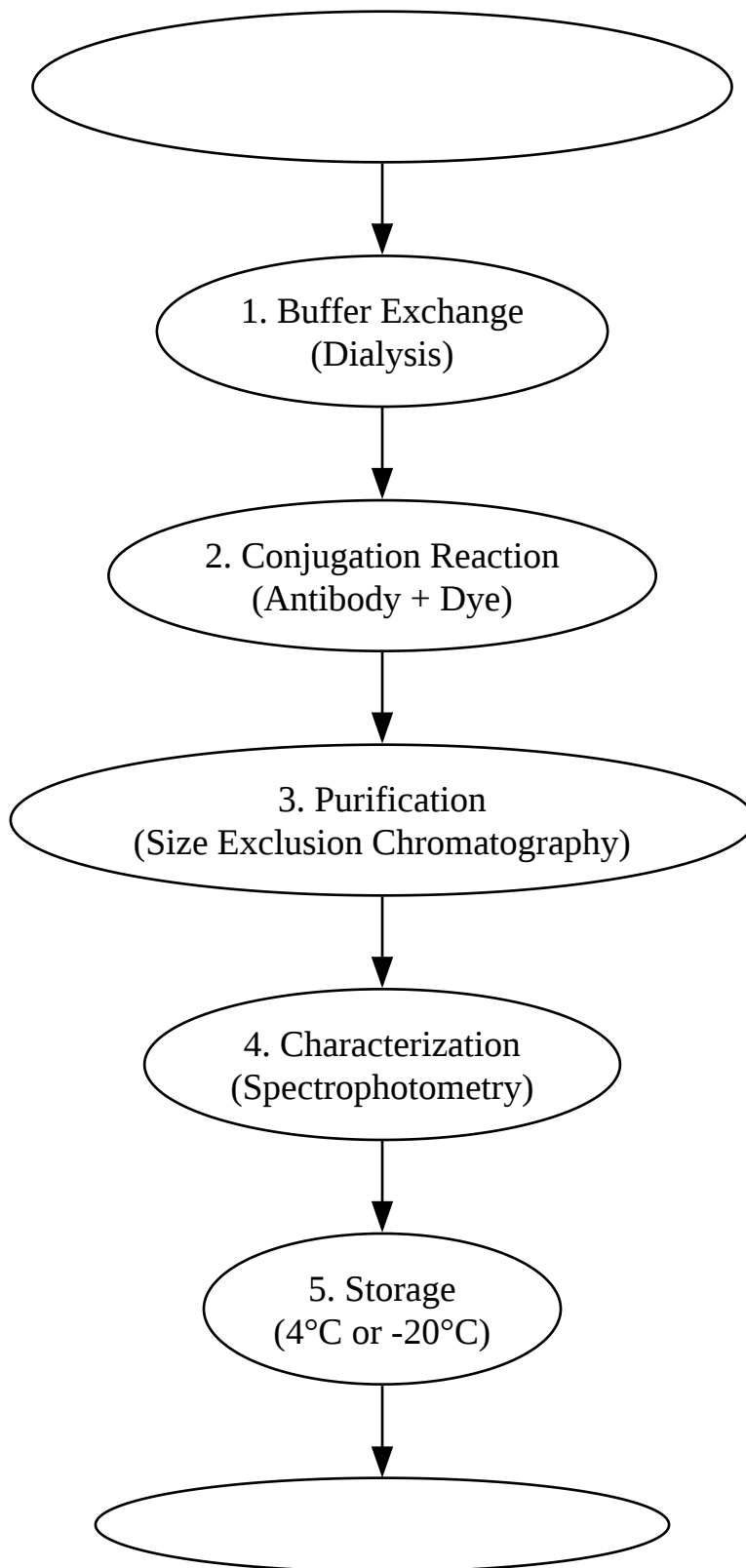
Visualizations

Signaling Pathways Involving DCBLD2



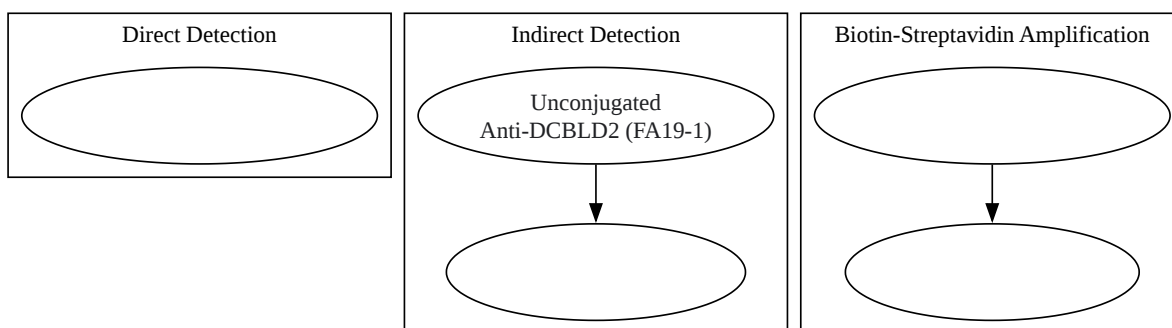
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Experimental Workflow: Antibody-Fluorophore Conjugation



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Logical Relationship: ELISA Detection Methods



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